2-Cyclopropyl-2-methylcyclobutanol
Description
Significance of Cyclobutanol (B46151) Scaffolds in Modern Organic Synthesis
Cyclobutane-containing molecules, including cyclobutanols, are valuable building blocks in the synthesis of a wide array of complex organic molecules. Their utility stems from the inherent ring strain, which can be strategically released to drive various chemical transformations. This makes them versatile intermediates for constructing larger and more intricate molecular architectures. The cyclobutane (B1203170) framework is present in numerous biologically active natural products, further highlighting the importance of synthetic routes to these structures. The development of new methods for the construction of cyclobutane rings has been an active area of research, with applications in the total synthesis of terpenoids, alkaloids, and steroids.
Overview of Ring Strain and Energetic Considerations in Cyclobutane Systems
The chemistry of cyclobutane and its derivatives is dominated by the concept of ring strain. This strain is a combination of angle strain and torsional strain. In an ideal tetrahedral carbon atom, the bond angles are 109.5°. However, the C-C-C bond angles in a planar cyclobutane ring would be a rigid 90°, leading to significant angle strain. To alleviate some of this strain, cyclobutane adopts a puckered or "butterfly" conformation. This puckering slightly decreases the angle strain to about 88° but introduces some torsional strain as the C-H bonds on adjacent carbons are not perfectly eclipsed.
This inherent strain energy, calculated to be approximately 26.3 kcal/mol for cyclobutane, makes the ring susceptible to opening reactions. rsc.orgorgsyn.org The relief of this strain is a powerful thermodynamic driving force for many reactions involving cyclobutane derivatives, allowing for unique chemical transformations that are not readily accessible with acyclic or larger ring systems. The high reactivity associated with ring strain is a key feature exploited in synthetic organic chemistry. rsc.org
Due to the absence of specific data for 2-Cyclopropyl-2-methylcyclobutanol, the following sections that would typically detail its synthesis, properties, and spectroscopic data cannot be accurately completed.
Further research and publication in the field of synthetic organic chemistry may, in the future, shed light on the properties and potential applications of this compound. Until such information becomes available, a detailed and factual article on this specific compound remains elusive.
Structure
3D Structure
Properties
Molecular Formula |
C8H14O |
|---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
2-cyclopropyl-2-methylcyclobutan-1-ol |
InChI |
InChI=1S/C8H14O/c1-8(6-2-3-6)5-4-7(8)9/h6-7,9H,2-5H2,1H3 |
InChI Key |
KTALVAUUPOPPLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC1O)C2CC2 |
Origin of Product |
United States |
Advanced Spectroscopic Characterization Techniques for 2 Cyclopropyl 2 Methylcyclobutanol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides a wealth of information about the molecular structure of 2-cyclopropyl-2-methylcyclobutanol and its derivatives. Through the analysis of chemical shifts, coupling constants, and nuclear Overhauser effects, a comprehensive picture of the molecule's topology and stereochemistry can be assembled.
Elucidation of Complex Cyclobutanol (B46151) Structures (e.g., 1D and 2D NMR)
The initial characterization of this compound typically begins with one-dimensional (1D) ¹H and ¹³C NMR spectroscopy. These experiments provide fundamental information regarding the number and types of proton and carbon environments within the molecule.
However, due to the complex, often overlapping, signals in the 1D spectra of substituted cyclobutanes, two-dimensional (2D) NMR techniques are indispensable for complete structural assignment. vaia.comslideshare.net Correlation Spectroscopy (COSY) is employed to identify proton-proton (¹H-¹H) coupling networks, revealing the connectivity of protons within the cyclobutane (B1203170) and cyclopropyl (B3062369) rings. slideshare.net Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates each proton with its directly attached carbon atom, while Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy reveals longer-range (2-3 bond) correlations between protons and carbons. youtube.com These 2D techniques are crucial for unambiguously assigning the signals of the quaternary carbon (C2) and the surrounding methylene (B1212753) and methine groups.
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |
| 1 (CH₂) | 1.80 - 1.95 | ~35 | H1 → C2, C3, C4 |
| 2 (C) | - | ~75 | - |
| 3 (CH₂) | 2.05 - 2.20 | ~30 | H3 → C1, C2, C4 |
| 4 (CH₂) | 1.60 - 1.75 | ~15 | H4 → C1, C2, C3 |
| 5 (CH₃) | 1.25 | ~25 | H5 → C1, C2, C3 |
| 6 (CH) | 0.80 - 0.90 | ~10 | H6 → C2, C7, C8 |
| 7 (CH₂) | 0.40 - 0.55 | ~5 | H7 → C2, C6, C8 |
| 8 (CH₂) | 0.20 - 0.35 | ~4 | H8 → C2, C6, C7 |
| OH | 2.50 (broad s) | - | - |
Note: This data is hypothetical and based on established chemical shift ranges for similar structural motifs.
Conformational Analysis of Cyclobutanol Derivatives
The cyclobutane ring is not planar but exists in a puckered conformation to relieve torsional strain. miamioh.edu For substituted cyclobutanols, the preferred conformation is influenced by the steric bulk and electronic nature of the substituents. Nuclear Overhauser Effect Spectroscopy (NOESY) is a key 2D NMR technique used to probe the spatial proximity of protons. wordpress.comresearchgate.net By observing cross-peaks between protons that are close in space, even if they are not directly bonded, the relative orientation of the cyclopropyl, methyl, and hydroxyl groups can be determined. For instance, a NOESY correlation between the methyl protons and a proton on the cyclopropyl ring would suggest a cis relationship between these two groups relative to the cyclobutane ring.
Stereochemical Assignments and Determination of Relative/Absolute Configurations
The determination of stereochemistry is a critical aspect of characterizing cyclobutanol derivatives, as different stereoisomers can exhibit distinct chemical and biological properties. NMR spectroscopy, particularly the analysis of coupling constants and NOE data, is instrumental in assigning the relative stereochemistry. wordpress.comlookchem.com The magnitude of vicinal (³J) proton-proton coupling constants can provide information about the dihedral angles between adjacent protons, which in turn reflects the stereochemical relationship (e.g., cis or trans). researchgate.net
For the determination of absolute configuration, chiral derivatizing agents or chiral solvating agents can be employed in conjunction with NMR spectroscopy. These agents interact with the enantiomers of the cyclobutanol derivative to form diastereomeric complexes, which will exhibit distinct NMR spectra, allowing for their differentiation and quantification.
Mass Spectrometry
Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns upon ionization.
Analysis of Fragmentation Mechanisms and Pathways
In electron ionization mass spectrometry (EI-MS), this compound will undergo ionization to form a molecular ion (M⁺˙), which then fragments in a characteristic manner. The fragmentation pathways are governed by the stability of the resulting carbocations and neutral radicals. libretexts.org
A primary fragmentation pathway for alcohols is the alpha-cleavage, where the bond between the carbonyl carbon and an adjacent carbon is broken. miamioh.eduyoutube.com For this compound, the loss of the methyl group or the cyclopropyl group from the molecular ion would lead to the formation of stable tertiary oxonium ions. Another common fragmentation is the loss of a water molecule (M-18), which is frequently observed in the mass spectra of alcohols. youtube.com The subsequent fragmentation of the cyclobutane ring itself can also occur, often leading to the formation of smaller, stable carbocations.
Table 2: Hypothetical Mass Spectrometry Fragmentation Data for this compound
| m/z | Proposed Fragment Ion | Plausible Fragmentation Pathway |
| 126 | [C₈H₁₄O]⁺˙ | Molecular Ion (M⁺˙) |
| 111 | [C₇H₁₁O]⁺ | Loss of a methyl radical (•CH₃) from M⁺˙ (α-cleavage) |
| 85 | [C₅H₉O]⁺ | Loss of a cyclopropyl radical (•C₃H₅) from M⁺˙ (α-cleavage) |
| 108 | [C₈H₁₂]⁺˙ | Loss of water (H₂O) from M⁺˙ |
| 69 | [C₅H₉]⁺ | Further fragmentation of the ring after loss of water |
| 57 | [C₄H₉]⁺ | Cleavage of the cyclobutane ring |
| 43 | [C₃H₇]⁺ | Isopropyl cation or cyclopropyl cation fragment |
Note: This data is hypothetical and based on established fragmentation patterns for cyclic alcohols and substituted cyclobutanes.
Isotopic Labeling Studies to Probe Fragmentation Routes
To definitively confirm the proposed fragmentation pathways, isotopic labeling studies can be performed. nih.gov By synthesizing this compound with a stable isotope, such as deuterium (B1214612) (²H) or carbon-13 (¹³C), at a specific position, the fate of that atom during fragmentation can be tracked. For example, if the methyl group is labeled with deuterium (CD₃), the fragment corresponding to the loss of the methyl group would show a mass shift, confirming this fragmentation route. Similarly, labeling the hydroxyl proton with deuterium (OD) would allow for the unambiguous identification of fragments resulting from the loss of water. These studies provide invaluable, direct evidence for the complex rearrangement and fragmentation processes that occur in the mass spectrometer. chemguide.co.uk
X-ray Crystallography for Absolute Configuration Determination
Single-crystal X-ray diffraction (SCXRD) is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and, crucially, the absolute configuration of chiral centers. carleton.eduyoutube.com For a chiral molecule like this compound, which possesses a stereogenic center at the C2 position, X-ray crystallography is the gold standard for unambiguously assigning the (R) or (S) configuration.
The process involves irradiating a single crystal of the compound with an X-ray beam. The crystal lattice diffracts the X-rays in a specific pattern of spots, the intensities and positions of which are recorded. youtube.com This diffraction pattern is mathematically related to the electron density distribution within the crystal, allowing for the construction of a detailed 3D model of the molecule.
To determine the absolute configuration of a chiral molecule, especially one composed of light atoms (C, H, O), anomalous dispersion effects are utilized. When the crystal contains a heavier atom, or by using X-ray radiation of a specific wavelength (e.g., from a copper anode) that can be absorbed by one of the atoms, subtle differences in the diffraction pattern (known as Bijvoet pairs) can be measured. These differences allow for the definitive assignment of the absolute stereochemistry. carleton.edu
While a crystal structure for this compound is not available, the table below presents representative crystallographic data for a substituted cyclobutane derivative to illustrate the type of information obtained from an SCXRD experiment. The data for this example, dimethyl (2R,3S,4R*)-2-(1,3-dimethoxy-1,3-dioxopropan-2-yl)-3-(fluorosulfonyl)-4-((fluorosulfonyl)methyl)cyclobutane-1,1-dicarboxylate, showcases the precision of this technique.
Table 1: Illustrative Single-Crystal X-ray Diffraction Data for a Substituted Cyclobutane Derivative Note: This data is for an example compound and not this compound.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 10.12 |
| b (Å) | 15.58 |
| c (Å) | 13.25 |
| **α (°) ** | 90 |
| **β (°) ** | 109.3 |
| **γ (°) ** | 90 |
| **Volume (ų) ** | 1970 |
| Z | 4 |
| Key Bond Lengths (Å) | |
| C1-C2 | 1.551 |
| C2-C3 | 1.572 |
| C3-C4 | 1.576 |
This level of detail allows for the unequivocal confirmation of the molecular connectivity and stereochemistry, which is fundamental for understanding its chemical properties and potential interactions.
Vibrational Spectroscopy (FTIR) in Structural and Mechanistic Investigations
Fourier-transform infrared (FTIR) spectroscopy is a vital tool for identifying functional groups and probing the structural details of a molecule. The technique measures the absorption of infrared radiation by a sample, which excites molecular vibrations such as stretching and bending. wwjmrd.com Each functional group has characteristic vibrational frequencies, making the resulting spectrum a molecular "fingerprint".
For this compound, the FTIR spectrum would be characterized by several key absorption bands corresponding to its distinct structural motifs: the hydroxyl group, the cyclopropyl ring, the cyclobutane ring, and the methyl group.
O-H Stretching: A prominent, broad band is expected in the region of 3600-3200 cm⁻¹ due to the stretching of the hydroxyl group. The broadness of this peak is indicative of hydrogen bonding, which can occur intermolecularly in the condensed phase.
C-H Stretching: Absorptions from the C-H bonds of the cyclopropyl, cyclobutane, and methyl groups would appear in the 3100-2850 cm⁻¹ range. The C-H stretching of the cyclopropyl group is typically observed at a higher frequency (around 3100-3000 cm⁻¹) compared to the sp³ C-H bonds of the cyclobutane and methyl groups (3000-2850 cm⁻¹). nist.govnist.gov
C-O Stretching: The stretching vibration of the tertiary alcohol C-O bond is expected to produce a strong band in the 1200-1100 cm⁻¹ region.
Ring Vibrations: Both the cyclobutane and cyclopropyl rings have characteristic vibrational modes. The cyclopropyl ring often shows a characteristic absorption near 1020 cm⁻¹. nist.gov Cyclobutane ring deformations and CH₂ scissoring/wagging vibrations typically appear in the 1475-800 cm⁻¹ fingerprint region.
By monitoring changes in the FTIR spectrum during a chemical reaction, mechanistic insights can be gained. For example, in a reaction involving the hydroxyl group, the disappearance of the O-H stretching band and the appearance of new bands (e.g., a C=O stretch if the alcohol is oxidized) would provide direct evidence of the transformation.
Table 2: Expected Characteristic FTIR Absorption Bands for this compound Based on data from analogous compounds like cyclopropyl carbinol and substituted butanols. nist.govnist.govchemicalbook.com
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H Stretch | Alcohol | 3600 - 3200 | Strong, Broad |
| C-H Stretch | Cyclopropyl | 3100 - 3000 | Medium |
| C-H Stretch | Cyclobutane, Methyl | 3000 - 2850 | Medium-Strong |
| CH₂ Scissoring | Cyclobutane, Cyclopropyl | ~1470 - 1440 | Medium |
| C-O Stretch | Tertiary Alcohol | ~1150 | Strong |
Computational Chemistry and Theoretical Analysis of 2 Cyclopropyl 2 Methylcyclobutanol Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. mdpi.comtaylor.edu For a molecule like 2-Cyclopropyl-2-methylcyclobutanol, DFT calculations can provide deep understanding of its electronic structure and chemical properties.
DFT is a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms. mdpi.com For this compound, reactions often involve the opening of the strained cyclobutane (B1203170) or cyclopropane (B1198618) rings, or reactions of the hydroxyl group. DFT calculations can be employed to model these transformations.
For instance, in acid-catalyzed rearrangements, DFT can be used to locate the transition state structures for protonation of the hydroxyl group, subsequent water loss to form a carbocation, and the ensuing ring-opening or rearrangement pathways. The energies of reactants, intermediates, transition states, and products can be calculated to determine the most favorable reaction pathway. A recent study on phosphine-catalyzed ring-opening of cyclopropyl (B3062369) ketones utilized DFT to investigate multiple reaction pathways, highlighting the utility of this method in understanding complex reaction mechanisms. scilit.comrsc.org
Illustrative Data Table for a Hypothetical Ring-Opening Reaction:
| Species | Relative Energy (kcal/mol) |
| Reactant (this compound + H+) | 0.0 |
| Protonated Alcohol | -10.5 |
| Transition State 1 (Water Loss) | +15.2 |
| Carbocation Intermediate | +5.7 |
| Transition State 2 (Ring Opening) | +12.8 |
| Ring-Opened Product | -25.3 |
| Note: The data in this table is hypothetical and for illustrative purposes only. |
DFT calculations are instrumental in predicting the stereochemical outcomes of asymmetric reactions. By modeling the transition states of reactions involving chiral catalysts or substrates, the energy differences between diastereomeric transition states can be calculated. These energy differences can then be used to predict the enantiomeric or diastereomeric excess of the product.
For the synthesis of an enantiomerically pure form of this compound, or for its use in stereoselective reactions, DFT could be used to design or select appropriate chiral catalysts. The model would involve calculating the energies of the transition states leading to the different stereoisomers. The lower energy transition state would correspond to the major product isomer.
The three-dimensional structure of a molecule is crucial to its reactivity. This compound has several rotatable bonds, leading to multiple possible conformations. DFT calculations can be used to perform a thorough conformational analysis. By systematically rotating the bonds and calculating the energy of each resulting conformation, the global minimum energy structure and other low-energy conformers can be identified. A study on cyclopropyl methyl ketone, for example, used molecular orbital calculations to determine its most stable conformation. uwlax.edu
Optimizing the molecular geometry of this compound using DFT would provide accurate bond lengths, bond angles, and dihedral angles. This information is fundamental for understanding the molecule's steric and electronic properties.
Quantum Chemical Methods for Electronic Structure and Reactivity
Beyond DFT, other quantum chemical methods can provide further insights into the electronic structure and reactivity of this compound. taylor.edu These methods, while often more computationally demanding, can offer higher accuracy for specific properties. arxiv.org
Wave function-based methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide a more accurate description of electron correlation effects, which can be important for systems with strained rings. arxiv.org These methods can be used to calculate properties such as ionization potentials, electron affinities, and excited state energies.
The electronic structure of this compound can be further analyzed by examining its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these frontier orbitals provide information about the molecule's reactivity, indicating the most likely sites for nucleophilic or electrophilic attack. researchgate.net
Illustrative Data Table of Calculated Electronic Properties:
| Property | Calculated Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | +1.2 eV |
| HOMO-LUMO Gap | 7.7 eV |
| Dipole Moment | 1.8 D |
| Note: The data in this table is hypothetical and for illustrative purposes only. |
Analysis of Ring Strain Energy and Thermodynamic Driving Forces
The presence of both cyclobutane and cyclopropane rings in this compound makes the analysis of ring strain a critical aspect of understanding its thermodynamics. Ring strain arises from deviations from ideal bond angles and torsional strain, leading to a higher internal energy. libretexts.org The strain energy of cyclobutane is approximately 26 kcal/mol, while that of cyclopropane is around 27.5 kcal/mol. masterorganicchemistry.com
Computational methods can be used to quantify the ring strain in this compound. One common approach is to use isodesmic reactions, where the number and types of bonds are conserved on both sides of the reaction equation. By calculating the enthalpy change of such a reaction, the strain energy of the cyclic molecule can be estimated.
Computational Studies of Kinetic Isotope Effects (KIEs)
Kinetic Isotope Effects (KIEs) are a powerful experimental and computational tool for probing reaction mechanisms. rutgers.edunih.gov A KIE is the change in the rate of a reaction when an atom in the reactant is replaced with one of its heavier isotopes. By calculating the vibrational frequencies of the reactants and the transition state, the KIE can be predicted computationally.
For reactions involving this compound, KIEs could be used to determine the rate-determining step and to elucidate the structure of the transition state. For instance, in a reaction where a C-H bond is broken in the rate-determining step, substituting the hydrogen with deuterium (B1214612) would lead to a primary KIE (kH/kD > 1). Computational modeling of the KIE can help to distinguish between different possible transition state geometries. rsc.org
Illustrative Data Table of a Calculated KIE for a Hypothetical C-H Bond Cleavage:
| Position of Isotopic Labeling | Calculated kH/kD |
| α-cyclopropyl C-H | 1.1 |
| β-cyclobutyl C-H | 1.0 |
| Methyl C-H | 1.0 |
| Hydroxyl O-H | 3.5 |
| Note: The data in this table is hypothetical and for illustrative purposes only. |
Molecular Modeling for Regioselectivity and Diastereoselectivity Prediction
In the absence of direct experimental data for the reactivity of this compound, computational chemistry offers a powerful predictive lens through which to explore its potential reaction pathways. Molecular modeling, particularly using Density Functional Theory (DFT), can provide significant insights into the regioselectivity and diastereoselectivity of reactions involving this unique structure. Such theoretical analyses are crucial for understanding how the interplay between the strained cyclobutanol (B46151) and the electronically influential cyclopropyl group dictates chemical outcomes.
Theoretical investigations into analogous systems, such as the rearrangement of carbocations featuring cyclopropyl groups and the ring-opening of substituted cyclobutanols, form a basis for predicting the behavior of this compound. irb.hrnih.gov The primary reaction pathways anticipated for this alcohol would likely be initiated by protonation of the hydroxyl group under acidic conditions, leading to a tertiary carbocation. The subsequent fate of this carbocationic intermediate is central to predicting selectivity.
Molecular modeling can be employed to calculate the energy profiles of various potential reaction pathways. For instance, in an acid-catalyzed rearrangement, the initial formation of the 2-cyclopropyl-2-methylcyclobutyl cation could be followed by several competing rearrangements. These include ring expansion of the cyclobutane to a cyclopentyl cation, or rearrangement involving the cyclopropyl group, potentially through a cyclopropylcarbinyl-homoallyl rearrangement. DFT calculations can determine the activation energies for each of these pathways. The pathway with the lowest energy barrier would be the kinetically favored product.
A hypothetical study could compare the transition state energies for these different routes. The regioselectivity would be determined by which carbon migrates or which bond cleaves. For example, in a ring expansion, either the C1-C2 or C2-C3 bond of the cyclobutane could migrate. The preferred pathway would be the one leading to the more stable carbocationic intermediate.
Furthermore, diastereoselectivity can be assessed by modeling the approach of reactants and the formation of stereocenters. In the case of this compound, any reaction that creates a new stereocenter or alters the existing ones would be subject to diastereoselective control. Computational models can predict the most stable diastereomeric transition states, thus forecasting the major product. For example, in a ring-opening reaction, the stereochemistry of the substituents on the newly formed acyclic chain would be determined by the lowest energy conformation of the transition state.
The influence of the cyclopropyl group is of particular interest. The cyclopropane ring can stabilize an adjacent positive charge through σ-π conjugation, which would influence the stability of intermediates and transition states. irb.hr Computational studies on other cyclopropyl-containing systems have shown that this interaction can direct the course of rearrangements. nih.gov
To illustrate how computational data would be presented, consider a theoretical DFT study on the acid-catalyzed rearrangement of this compound. The relative energies of key intermediates and transition states could be tabulated to predict the most likely reaction outcome.
Table 1: Hypothetical Relative Energies of Intermediates and Transition States in the Rearrangement of Protonated this compound (Calculated via DFT)
| Species | Description | Relative Energy (kcal/mol) |
| INT-1 | Initial 2-cyclopropyl-2-methylcyclobutyl cation | 0.0 |
| TS-1 | Transition state for ring expansion to a cyclopentyl cation | +15.2 |
| INT-2 | Resulting cyclopentyl carbocation | -5.7 |
| TS-2 | Transition state for cyclopropylcarbinyl rearrangement | +8.9 |
| INT-3 | Resulting homoallyl carbocation | -10.3 |
In this hypothetical scenario, the data suggest that the cyclopropylcarbinyl rearrangement (via TS-2 ) is kinetically favored over the ring expansion (via TS-1 ) due to a lower activation barrier. The resulting homoallyl carbocation (INT-3 ) is also the thermodynamically most stable intermediate shown.
Similarly, if considering a nucleophilic addition to a carbonyl derivative of this system, molecular modeling could predict the diastereoselectivity of the attack.
Table 2: Hypothetical Diastereomeric Product Ratio from Nucleophilic Addition to a Derivative Ketone (Predicted from Transition State Modeling)
| Transition State | Diastereomeric Product | Relative Transition State Energy (kcal/mol) | Predicted Product Ratio |
| TS-A | (R,S)-Product | 0.0 | ~95% |
| TS-B | (R,R)-Product | +2.1 | ~5% |
This theoretical data would predict a high diastereoselectivity in favor of the (R,S)-product, based on the calculated energy difference between the two diastereomeric transition states. Such predictive power allows chemists to design experiments with a higher likelihood of success in achieving desired stereochemical outcomes.
Synthetic Utility and Strategic Applications of 2 Cyclopropyl 2 Methylcyclobutanol and Cyclobutanol Scaffolds
Role as Intermediates in Complex Molecule Synthesis
The inherent ring strain of the cyclobutane (B1203170) ring in scaffolds like 2-Cyclopropyl-2-methylcyclobutanol makes them excellent precursors for a variety of ring-opening and ring-expansion reactions. These transformations can be strategically employed to introduce stereocenters and functional groups in a controlled manner, leading to the synthesis of complex acyclic and larger ring systems that would be challenging to prepare by other means. The hydroxyl group of the cyclobutanol (B46151) can direct these rearrangements or be used as a handle to introduce other functionalities prior to the ring cleavage. For instance, acid- or transition-metal-catalyzed ring expansions of cyclobutanols can lead to the formation of cyclopentanones and other larger carbocycles. This strategy allows for the rapid construction of molecular complexity from relatively simple starting materials.
The presence of substituents on the cyclobutane ring, such as the cyclopropyl (B3062369) and methyl groups in this compound, can influence the regioselectivity of ring-opening reactions, providing a means to control the outcome of the transformation. The unique electronic properties of the cyclopropyl group can also play a significant role in directing the reactivity of these intermediates.
Applications in Total Synthesis of Natural Products
The strategic use of cyclobutanol-containing intermediates has been demonstrated in the total synthesis of several natural products. nih.gov The controlled cleavage of the four-membered ring allows for the stereoselective introduction of substituents and the construction of complex carbon skeletons found in nature.
A notable example is the use of a cyclobutanol intermediate in the synthesis of the monoterpene natural products grandisol and fragranol. nih.gov In this synthesis, a sequential enantioselective reduction and intramolecular C–H silylation of a cyclobutanone (B123998) precursor provides access to a key chiral cyclobutanol. nih.gov This intermediate is then elaborated through a series of transformations, including a regioselective ring-opening, to furnish the target natural products. nih.gov
Furthermore, the furan-substituted cyclobutanol segment is a key structural feature of the furanocembranoid natural product providencin. acs.org Synthetic studies toward this complex molecule have explored strategies for the stereocontrolled synthesis of this challenging cyclobutanol-containing fragment, highlighting the importance of such intermediates in the assembly of intricate natural product architectures. acs.org
Derivatization Strategies for Functional Group Elaboration
The hydroxyl group of this compound and related scaffolds serves as a versatile anchor for a wide range of functional group interconversions, allowing for the elaboration of the cyclobutane core into a variety of other useful building blocks.
Conversion to Borylated Cyclobutanes as Versatile Synthetic Handles
The conversion of cyclobutanols to borylated cyclobutanes provides access to a class of highly versatile synthetic intermediates. The boronic ester functionality can participate in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, including Suzuki-Miyaura cross-coupling, oxidation, amination, and halogenation. This allows for the late-stage functionalization of the cyclobutane ring with a diverse range of substituents.
Recent methodologies have been developed for the synthesis of 3-borylated cyclobutanols via a formal [3+1]-cycloaddition of 1,1-diborylalkanes with epihalohydrins. chemrxiv.org These borylated cyclobutanols contain both a hydroxyl group and a boronic ester, which can be manipulated orthogonally, further enhancing their synthetic utility. chemrxiv.org
| Precursor Type | Reagents | Product | Reference |
| Epihalohydrins | 1,1-Diborylalkanes, Base | 3-Borylated cyclobutanols | chemrxiv.org |
Formation of Functionalized Cyclic Ethers and Dioxanes
The cyclobutanol moiety can be a precursor to various functionalized cyclic ethers and dioxanes through ring-expansion or intramolecular cyclization reactions. A significant application is the oxidative ring expansion of cyclobutanols to afford 1,2-dioxanes. rsc.org This transformation is typically promoted by radical initiators and molecular oxygen and proceeds via the formation of a cyclobutyloxy radical, which undergoes regioselective C-C bond cleavage followed by trapping with oxygen. rsc.org This methodology provides access to a class of compounds that are found in a number of natural products with interesting biological activities. rsc.org
| Reactant | Reagents | Product | Key Feature | Reference |
| Secondary/Tertiary Cyclobutanols | Co(acac)₂, ³O₂ | 1,2-Dioxanols | Oxidative ring expansion | rsc.org |
Furthermore, intramolecular etherification of suitably functionalized cyclobutanol derivatives can lead to the formation of fused or spirocyclic ethers. For example, heteroannulation of bicyclobutane derivatives bearing an enol ether and a hydroxyl group can be catalyzed by gold to produce spirocyclobutanes with cyclic acetal groups. rsc.orgnih.gov
Synthesis of Cyclobutyl Amines and Other Heteroatom-Containing Derivatives
Cyclobutyl amines are important structural motifs in medicinal chemistry. While the direct conversion of tertiary cyclobutanols like this compound to amines can be challenging, cyclobutanols can be readily oxidized to the corresponding cyclobutanones, which are versatile precursors for the synthesis of cyclobutyl amines.
One common route involves the reductive amination of cyclobutanones. Alternatively, cyclobutanone oximes can be reduced to the corresponding primary amines. More elaborate strategies involve the conversion of cyclobutanones to other functional groups that are more readily transformed into amines.
Construction of Novel Polycyclic and Fused Ring Systems
The inherent strain of the cyclobutane ring can be harnessed to drive the formation of more complex polycyclic and fused ring systems. "Cut-and-sew" transformations, which involve the transition-metal-catalyzed C-C bond activation of cyclobutanones, have emerged as a powerful strategy for the construction of bridged and fused rings. scispace.com In these reactions, a tethered unsaturated moiety, such as an alkene or alkyne, undergoes intramolecular insertion into an activated C-C bond of the cyclobutanone, leading to the formation of a new ring system. scispace.com20.210.105
While these methods typically employ cyclobutanones, the corresponding cyclobutanols are readily accessible precursors. The cyclobutanol can be oxidized to the cyclobutanone immediately prior to the "cut-and-sew" reaction. Furthermore, the development of related cascade reactions starting from cyclobutanol derivatives allows for the rapid assembly of complex polycyclic architectures. For instance, a cascade process involving a ring-expansion of a cyclobutanol followed by an intramolecular cycloaddition can lead to the formation of intricate fused ring systems. rsc.orgnih.gov
| Starting Material | Reaction Type | Resulting System | Key Feature | Reference |
| Cyclobutanone with tethered alkyne | Intramolecular "Cut-and-Sew" | Cyclohexenone-fused rings | Rh-catalyzed C-C activation | 20.210.105 |
| Alkylidenecyclopropane acylsilanes | Ring-expanding cycloisomerization | Bicyclic α-silyl ketones | Diastereoselective formation of fused 5-4 and 6-4 ring systems |
Development of Conformationally Constrained Scaffolds for Structure-Activity Relationship Studies
The spatial arrangement of atoms within a molecule, known as its conformation, plays a pivotal role in its interaction with biological targets. Consequently, the development of conformationally constrained scaffolds is a cornerstone of modern drug discovery, enabling a more precise understanding of structure-activity relationships (SAR). By reducing the number of accessible conformations, researchers can more accurately deduce the bioactive conformation of a molecule, leading to the design of more potent and selective therapeutic agents. Cyclobutanol scaffolds, and specifically this compound, have emerged as valuable tools in this endeavor due to their inherent structural rigidity and the unique conformational influence of their substituents.
The cyclobutane ring, a four-membered carbocycle, is characterized by significant ring strain, which results in a puckered, non-planar conformation. This inherent rigidity makes it an attractive scaffold for restricting the conformational freedom of flexible side chains in drug candidates. By replacing a more flexible linker, such as an alkyl chain, with a cyclobutane ring, medicinal chemists can lock a molecule into a more defined three-dimensional shape. This strategy can lead to an increase in binding affinity for the target receptor by minimizing the entropic penalty associated with the "freezing" of rotatable bonds upon binding.
The substitution pattern on the cyclobutane ring further dictates its conformational preferences and, consequently, the spatial orientation of appended functional groups. In the case of this compound, the geminal substitution at the C2 position with a methyl and a cyclopropyl group introduces significant steric and electronic effects that further constrain the ring's conformation.
Recent research has highlighted the profound impact of a cyclopropyl group on the conformational equilibrium of adjacent cyclic systems. This "cyclopropyl effect" stems from a combination of increased torsional strain and hyperconjugative interactions. Studies on cyclohexane systems with a spiro-fused cyclopropane (B1198618) have demonstrated a surprising preference for adjacent substituents to occupy an axial position, a deviation from the typical equatorial preference of bulky groups. This is attributed to the unique electronic properties of the cyclopropyl group, whose bent bonds can donate electron density into the antibonding orbitals of adjacent axial substituents, providing a stabilizing interaction.
While direct conformational analysis of this compound is not extensively reported in the literature, the principles derived from related systems allow for well-founded postulations. The presence of the cyclopropyl group at C2 is expected to significantly influence the puckering of the cyclobutane ring and the relative orientation of the methyl and hydroxyl groups. This defined geometry can be strategically exploited in SAR studies. By systematically varying other parts of the molecule while keeping the rigid this compound core constant, researchers can probe the specific interactions required for biological activity with greater precision.
The utility of such conformationally constrained scaffolds is evident in the development of various therapeutic agents. By presenting pharmacophoric elements in a well-defined spatial arrangement, these scaffolds facilitate the mapping of the pharmacophore and the optimization of ligand-receptor interactions.
To illustrate the impact of substituents on the conformational preferences of cyclic systems, the following table summarizes the general trends observed for monosubstituted cyclohexanes, which serve as a well-studied model for understanding conformational effects.
| Substituent | A-value (kcal/mol) | Preferred Conformation |
| -CH₃ (Methyl) | 1.7 | Equatorial |
| -OH (Hydroxyl) | 0.6 - 1.0 | Equatorial |
| -C₃H₅ (Cyclopropyl) | ~2.1 | Equatorial |
| -C(CH₃)₃ (tert-Butyl) | >5.0 | Equatorial |
Note: The A-value is a measure of the energetic preference for a substituent to be in the equatorial position rather than the axial position in a cyclohexane ring. A higher A-value indicates a stronger preference for the equatorial position.
In the context of this compound, the interplay of the steric bulk of the methyl and cyclopropyl groups, along with the electronic influence of the cyclopropyl ring, would lead to a highly biased conformational equilibrium. This makes the scaffold an excellent platform for designing focused libraries of compounds for SAR studies, ultimately accelerating the drug discovery process.
Q & A
Q. How do steric and electronic effects of the cyclopropane ring influence the reactivity of this compound in oxidation reactions?
- Methodological Answer : The cyclopropane ring introduces angle strain (60° bond angles), increasing susceptibility to ring-opening reactions. Oxidation with Jones reagent (CrO/HSO) may yield a ketone via C-O bond cleavage, while milder oxidants (e.g., PCC) preserve the cyclopropane. Computational studies (DFT calculations) predict transition states and regioselectivity, validated by O isotopic labeling to track oxygen incorporation .
Q. What strategies are effective in resolving discrepancies between theoretical and experimental data for the compound’s conformational stability?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Compare chair vs. boat conformations of the cyclobutanol ring under varying temperatures.
- X-ray Crystallography : Resolve crystal packing effects that distort gas-phase DFT predictions.
- Variable-Temperature NMR : Monitor dynamic equilibria (e.g., ring-flipping) to correlate with simulation-derived energy barriers .
Q. How can researchers design biologically relevant assays to study this compound’s interactions with enzymes like cytochrome P450?
- Methodological Answer :
- In Vitro Assays : Use liver microsomes or recombinant CYP isoforms (e.g., CYP3A4) to monitor metabolite formation via LC-MS.
- Docking Studies : Model ligand-enzyme interactions using AutoDock Vina, focusing on hydrophobic pockets accommodating the cyclopropane.
- Kinetic Analysis : Measure and to assess competitive inhibition. Include negative controls (e.g., ketoconazole) to validate specificity .
Data Contradiction Analysis
Q. When spectroscopic data conflicts with computational predictions for this compound, what systematic approaches validate structural assignments?
- Methodological Answer :
Cross-Validation : Compare NMR shifts with databases (e.g., SDBS) for analogous cyclopropane-containing alcohols.
Isotopic Substitution : Synthesize C-labeled analogs to confirm carbon assignments.
Hybrid Methods : Pair MD simulations with NOESY/ROESY to assess spatial proximity of protons in solution vs. gas-phase models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
